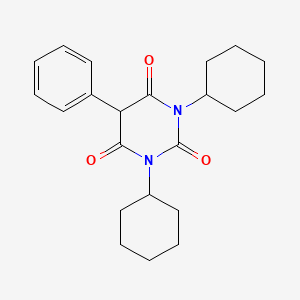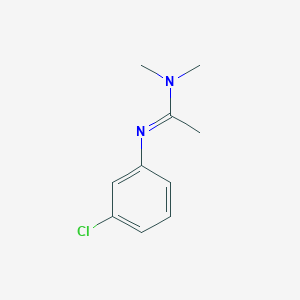
N'-(3-chloro-phenyl)-N,N-dimethyl-acetamidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’-(3-chloro-phenyl)-N,N-dimethyl-acetamidine is an organic compound characterized by the presence of a chloro-substituted phenyl ring and a dimethylacetamidine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N’-(3-chloro-phenyl)-N,N-dimethyl-acetamidine typically involves the reaction of 3-chloroaniline with N,N-dimethylacetamide in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process can be summarized as follows:
Starting Materials: 3-chloroaniline and N,N-dimethylacetamide.
Catalyst: A suitable catalyst such as a Lewis acid.
Reaction Conditions: The reaction is typically conducted at elevated temperatures and may require an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of N’-(3-chloro-phenyl)-N,N-dimethyl-acetamidine may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the product. The process may also include steps for purification and isolation of the compound.
Análisis De Reacciones Químicas
Types of Reactions
N’-(3-chloro-phenyl)-N,N-dimethyl-acetamidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N’-(3-chloro-phenyl)-N,N-dimethyl-acetamide, while substitution reactions can produce a variety of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
N’-(3-chloro-phenyl)-N,N-dimethyl-acetamidine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N’-(3-chloro-phenyl)-N,N-dimethyl-acetamidine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- N-(3-chlorophenyl)-N-methyl-2-oxo-3-[(3,4,5-trimethyl-1H-pyrrol-2-yl)methyl]-2H-indole-5-sulfonamide .
- N-(3-chlorophenethyl)-4-nitrobenzamide .
- 2-chloro-N-(3-chlorophenyl)nicotinamide .
Uniqueness
N’-(3-chloro-phenyl)-N,N-dimethyl-acetamidine is unique due to its specific structural features, which confer distinct chemical and biological properties. Its chloro-substituted phenyl ring and dimethylacetamidine moiety make it a versatile compound for various applications, distinguishing it from other similar compounds.
Propiedades
Número CAS |
3239-92-7 |
|---|---|
Fórmula molecular |
C10H13ClN2 |
Peso molecular |
196.67 g/mol |
Nombre IUPAC |
N'-(3-chlorophenyl)-N,N-dimethylethanimidamide |
InChI |
InChI=1S/C10H13ClN2/c1-8(13(2)3)12-10-6-4-5-9(11)7-10/h4-7H,1-3H3 |
Clave InChI |
RYQOCMLDBOZFRD-UHFFFAOYSA-N |
SMILES canónico |
CC(=NC1=CC(=CC=C1)Cl)N(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




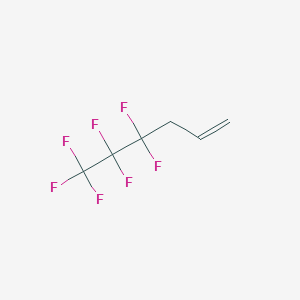
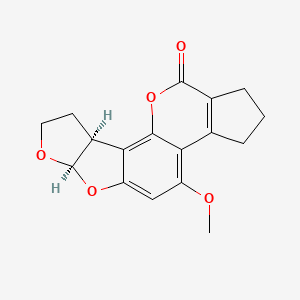

![Spiro[bicyclo[4.1.0]heptane-7,1'-cyclopentane]](/img/structure/B14751173.png)
![tert-butyl 4-[[(5R)-6-hydroxy-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carbonyl]amino]piperidine-1-carboxylate](/img/structure/B14751189.png)

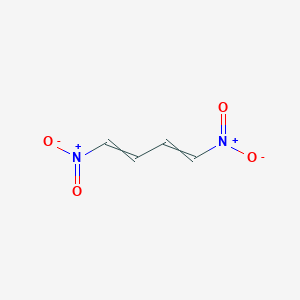
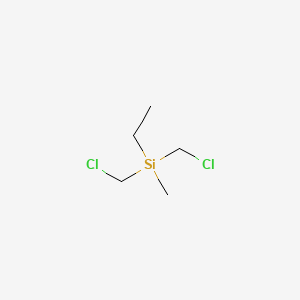
![Acenaphtho[4,5-d][1,3]thiazole](/img/structure/B14751206.png)


